- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

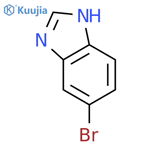

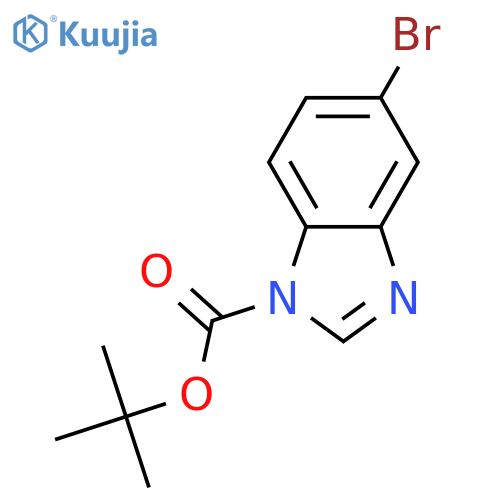

Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure

Nome do Produto:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

N.o CAS:942590-05-8

MF:C12H13BrN2O2

MW:297.147822141647

MDL:MFCD13182500

CID:844631

PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester

- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE

- tert-butyl 5-bromobenzimidazole-1-carboxylate

- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate

- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester

- SCHEMBL559567

- DB-344370

- AS-47324

- CS-0096061

- AKOS016013475

- DTXSID60727625

- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE

- (1-Boc)-5-bromo-1H-benzo[d]imidazole

- F13258

- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester

- PCGSIEGOWZACDD-UHFFFAOYSA-N

- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate

- 942590-05-8

- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

-

- MDL: MFCD13182500

- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3

- Chave InChI: PCGSIEGOWZACDD-UHFFFAOYSA-N

- SMILES: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 296.01604g/mol

- Massa monoisotópica: 296.01604g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 3

- Complexidade: 303

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 44.1Ų

- XLogP3: 3.4

Propriedades Experimentais

- Densidade: 1.5±0.1 g/cm3

- Ponto de ebulição: 379.4±34.0 °C at 760 mmHg

- Ponto de Flash: 183.2±25.7 °C

- Pressão de vapor: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

¥284.00 | 2024-04-24 | |

| Chemenu | CM155496-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 250mg |

$67 | 2024-07-19 | |

| Apollo Scientific | OR305020-1g |

tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |

942590-05-8 | 97% | 1g |

£151.00 | 2024-07-20 | |

| Alichem | A069003192-10g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 10g |

$914.55 | 2023-08-31 | |

| Chemenu | CM155496-1g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 1g |

$134 | 2024-07-19 | |

| Alichem | A069003192-5g |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 95% | 5g |

$621.09 | 2023-08-31 | |

| 1PlusChem | 1P00IIH2-1g |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | >98% | 1g |

$185.00 | 2024-04-19 | |

| Aaron | AR00IIPE-100mg |

tert-butyl 5-bromobenzimidazole-1-carboxylate |

942590-05-8 | 97% | 100mg |

$31.00 | 2025-02-10 | |

| Ambeed | A532367-250mg |

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |

942590-05-8 | 97% | 250mg |

$51.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |

tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |

942590-05-8 | 95% | 25g |

¥9158.0 | 2024-04-16 |

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referência

Método de produção 2

Condições de reacção

Referência

- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt

Referência

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation, European Journal of Medicinal Chemistry, 2021, 223,

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Método de produção 5

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referência

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux

Referência

- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt

Referência

- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Método de produção 11

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Referência

- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains, MedChemComm, 2013, 4(1), 140-144

Método de produção 12

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C

Referência

- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

Referência

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referência

- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Literatura Relacionada

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) Produtos relacionados

- 127119-07-7(tert-Butyl 1H-Benzodimidazole-1-carboxylate)

- 1602211-87-9(3-Amino-1-cyclobutyl-3-methylbutan-1-one)

- 1315367-88-4(2-Phenyl-8H-pyrimido[4,5-d]pyrimidine-5-thione)

- 2164170-05-0(2-(3-{(benzyloxy)carbonylamino}-4-(propan-2-yl)oxolan-3-yl)acetic acid)

- 1805359-22-1(6-Bromo-4-chloro-2-(difluoromethyl)pyridine-3-acetonitrile)

- 2411330-20-4((2E)-N-[(3-cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide)

- 2007216-24-0(1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride)

- 1343262-78-1(5-Thiazolemethanesulfonyl chloride, α,2,4-trimethyl-)

- 894552-35-3(6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid)

- 872613-60-0(N-{5-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Pureza:99%/99%/99%/99%

Quantidade:5.0g/10.0g/25.0g/50.0g

Preço ($):315.0/526.0/1051.0/1683.0